N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, difluorophenyl moiety, and a pyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorobenzyl cyanide, which is then reacted with 3-pyridin-2-ylsulfanylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide exerts its effects is largely dependent on its interaction with molecular targets. The cyano group and difluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridinylsulfanyl group may also play a role in binding to specific sites within biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2,4-dichlorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide
- N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylthioacetamide
- N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylbutanamide
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide is unique due to the presence of both the cyano and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyridinylsulfanyl moiety provides a distinct profile that can be advantageous in various applications, particularly in drug design and development.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for further research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-11-4-5-12(13(18)9-11)14(10-19)21-15(22)6-8-23-16-3-1-2-7-20-16/h1-5,7,9,14H,6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUPKQAEUYTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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